3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
Description
Properties
CAS No. |
57295-61-1 |
|---|---|
Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-5-methylsulfanyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3OS/c1-14-10(12-13-11(14)16-3)8-4-6-9(15-2)7-5-8/h4-7H,1-3H3 |
InChI Key |
JJNVTOZYUABEKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SC)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with methyl isothiocyanate, followed by cyclization with formic acid. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Basic Information
- IUPAC Name : 3-(4-methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole
- CAS Number : 57295-61-1
- Molecular Weight : 235.31 g/mol
Structural Characteristics
The compound features a triazole ring, which is significant for its biological activity. The presence of a methoxy group enhances its lipophilicity, potentially improving its bioavailability.
Medicinal Chemistry
This compound has been studied for its pharmacological properties:
Antifungal Activity
Research indicates that this compound exhibits antifungal properties against various strains of fungi. A study demonstrated that derivatives of triazole compounds showed effective inhibition of fungal growth, suggesting potential use in treating fungal infections .
Anticancer Properties
Some studies have explored the compound's ability to inhibit cancer cell proliferation. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further development as an anticancer agent .
Agrochemistry
In agrochemical applications, the compound has been evaluated for its effectiveness as a fungicide:
Fungicidal Activity
Field trials have indicated that formulations containing this compound can effectively control plant diseases caused by fungal pathogens. Its mechanism of action involves disrupting fungal cell membrane integrity .
Material Science
The compound has also been investigated for its potential use in developing new materials:
Polymerization Studies
Research has explored the incorporation of this triazole into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Studies suggest that triazole-containing polymers exhibit improved resistance to environmental degradation .
Case Study 1: Antifungal Efficacy
A study conducted on various triazole derivatives demonstrated that this compound showed significant antifungal activity against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was determined to be lower than that of commonly used antifungal agents, indicating its potential as a novel treatment option .
Case Study 2: Agricultural Application
In agricultural settings, a formulation containing this compound was tested against Botrytis cinerea, a notorious plant pathogen. The results showed a reduction in disease incidence by over 70% compared to untreated controls, highlighting its effectiveness as a fungicide in crop protection strategies .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as monoamine oxidase A (MAO-A), which plays a role in neurotransmitter regulation . The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,4-triazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Substituent Variations and Key Properties
Key Observations:
Position 3 Substituents: Electron-donating groups (e.g., 4-methoxyphenyl) enhance resonance stabilization and may improve membrane permeability.
Position 5 Substituents: Methylthio (-SMe) in the target compound offers moderate lipophilicity, whereas bulkier groups (e.g., benzothiazole in 6r) may hinder target binding but improve selectivity .
Position 4 Substituents :
Physicochemical Properties
- Melting Points : Methylthio-substituted triazoles (e.g., target compound) typically exhibit lower melting points (e.g., 155–157°C for 6n) compared to oxygen analogs (160–162°C for 6o), reflecting reduced crystallinity due to sulfur’s larger atomic radius .
- Lipophilicity : The methylthio group (logP ≈ 2.0) increases membrane permeability relative to hydroxyl or methoxy substituents (logP ≈ 1.5), as modeled in QSAR studies .
Biological Activity
3-(4-Methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole, with the molecular formula , is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on recent research findings.
- Molecular Formula:
- Molecular Weight: 225.30 g/mol
- CAS Number: 57295-61-1
Synthesis
The synthesis of this compound typically involves the reaction of appropriate aryl and thioether precursors under controlled conditions. The detailed methodology can vary, but common approaches include condensation reactions and cyclization processes.
Antitumor Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antitumor properties. In a study evaluating various triazole derivatives, it was found that compounds similar to this compound showed promising antiproliferative activity against several cancer cell lines. The mechanisms involved include:
- Induction of apoptosis
- Mitochondrial depolarization
- Generation of reactive oxygen species (ROS)
- Activation of caspase pathways .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) demonstrated that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 at specific concentrations. The observed effects suggest potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The antimicrobial activity of this compound has been assessed against various bacterial strains. Results indicate moderate effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Study 1: Antitumor Efficacy
In a comparative study involving multiple triazole derivatives, this compound was tested alongside known anticancer agents. It exhibited an IC50 value comparable to established drugs like doxorubicin in certain cancer cell lines (e.g., HeLa and Jurkat cells). Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase of the cell cycle .
Case Study 2: Anti-inflammatory Response
A separate investigation focused on the anti-inflammatory potential of this triazole derivative showed that it could inhibit TNF-α production by up to 60% in stimulated PBMC cultures. This reduction was statistically significant compared to control groups treated with DMSO or non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .
Data Summary
| Biological Activity | Observations | IC50 Values (µM) |
|---|---|---|
| Antitumor | Induces apoptosis; inhibits cell proliferation | ~10 (varies by cell line) |
| Anti-inflammatory | Reduces TNF-α production by 44–60% | Not specified |
| Antimicrobial | Moderate activity against Gram-positive/negative bacteria | Not specified |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
